molecular formula C10H19BrOS B14248543 Ethanethioic acid, S-(8-bromooctyl) ester CAS No. 210686-25-2

Ethanethioic acid, S-(8-bromooctyl) ester

Katalognummer: B14248543
CAS-Nummer: 210686-25-2
Molekulargewicht: 267.23 g/mol
InChI-Schlüssel: MFBDRINSWYDMDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanethioic acid, S-(8-bromooctyl) ester is a chemical compound with the molecular formula C10H19BrOS. It is characterized by the presence of a thioester functional group and a brominated octyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioic acid, S-(8-bromooctyl) ester typically involves the reaction of ethanethioic acid with 8-bromooctanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanethioic acid, S-(8-bromooctyl) ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted ethanethioic acid esters.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethanethiol derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanethioic acid, S-(8-bromooctyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanethioic acid, S-(8-bromooctyl) ester involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the thioester group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanethioic acid, S-(2-bromoethyl) ester
  • Ethanethioic acid, S-(4-bromobutyl) ester
  • Ethanethioic acid, S-(6-bromohexyl) ester

Uniqueness

Ethanethioic acid, S-(8-bromooctyl) ester is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

210686-25-2

Molekularformel

C10H19BrOS

Molekulargewicht

267.23 g/mol

IUPAC-Name

S-(8-bromooctyl) ethanethioate

InChI

InChI=1S/C10H19BrOS/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3

InChI-Schlüssel

MFBDRINSWYDMDX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SCCCCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.